2,4-Dimethylhept-2-ene

Description

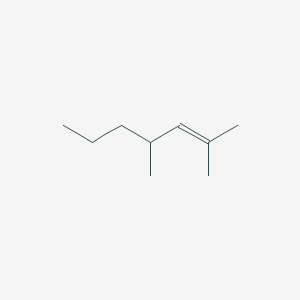

2,4-Dimethylhept-2-ene is an unsaturated hydrocarbon with the molecular formula C₉H₁₆, featuring a double bond at the second carbon and methyl substituents at positions 2 and 4. This structural arrangement confers distinct physicochemical properties, including reduced volatility compared to alkanes and increased reactivity due to the electron-rich double bond.

Propriétés

Numéro CAS |

860116-58-1 |

|---|---|

Formule moléculaire |

C9H18 |

Poids moléculaire |

126.24 g/mol |

Nom IUPAC |

2,4-dimethylhept-2-ene |

InChI |

InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h7,9H,5-6H2,1-4H3 |

Clé InChI |

LJCMMOJGGBTOFK-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C)C=C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhept-2-ene can be achieved through several methods. One common approach involves the dehydration of 2,4-dimethylheptan-2-ol using a strong acid such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water and form the desired alkene.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of 2,4-dimethylheptane. This process involves passing the alkane over a metal catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen and form the alkene.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dimethylhept-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or carbonyl compounds.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can yield 2,4-dimethylheptane.

Substitution: The double bond in this compound can participate in electrophilic addition reactions with halogens (e.g., bromine) to form dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

Oxidation: Formation of diols or carbonyl compounds.

Reduction: Formation of 2,4-dimethylheptane.

Substitution: Formation of 2,4-dibromoheptane.

Applications De Recherche Scientifique

2,4-Dimethylhept-2-ene finds applications in various fields of scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mécanisme D'action

The mechanism of action of 2,4-Dimethylhept-2-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen halides. This results in the formation of carbocation intermediates, which then undergo further reactions to yield the final products.

Comparaison Avec Des Composés Similaires

5-Ethyl-2,4-dimethylhept-2-ene (CAS 74421-06-0)

- Molecular Formula : C₁₁H₂₂

- Key Differences :

- Branching : An ethyl group at position 5 increases molecular weight and branching, reducing volatility compared to 2,4-Dimethylhept-2-ene.

- Retention Behavior : Exhibits a higher retention index (996 vs. ~880 for simpler dimethyl alkenes), indicating stronger interactions in gas chromatography .

- Volatile Organic Compound (VOC) Correlation : Strong positive correlation (+0.94) in cream cheese aroma studies, suggesting a role in lipid-derived flavor profiles .

- Environmental Presence : Detected in algae-bacterial communities with a retention time of 9.98 minutes, highlighting its stability in aqueous systems .

2,4-Dimethyldec-2-ene (CAS 74421-03-7)

4-Ethyl-2,2-dimethylheptane (CAS 62016-46-0)

- Molecular Formula : C₁₁H₂₄

- Key Differences :

- Saturation : As an alkane, it lacks the double bond, rendering it less reactive but more volatile than unsaturated analogs.

- Molecular Weight : Higher hydrogen content (C₁₁H₂₄ vs. C₉H₁₆) results in distinct thermodynamic properties, such as lower polarity and reduced participation in addition reactions .

(E)-3,7-Dimethyloct-2-ene (CAS Not Provided)

- Molecular Formula : C₁₀H₂₀

- Retention Time: 7.33 minutes in algae-bacterial studies, shorter than 5-Ethyl-2,4-dimethylhept-2-ene, suggesting differences in polarity or molecular weight .

Data Tables for Comparative Properties

Table 1: Structural and Chromatographic Comparison

Table 2: Reactivity and Functional Correlations

Research Findings and Implications

- Flavor Chemistry : Branched alkenes like 5-Ethyl-2,4-dimethylhept-2-ene contribute to creamy aromas due to their lipid-oxidation origins, but excessive branching may reduce volatility and sensory impact .

- Synthetic Utility : The absence of double bonds in alkanes like 4-Ethyl-2,2-dimethylheptane limits their utility in polymerization but improves stability as solvent additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.